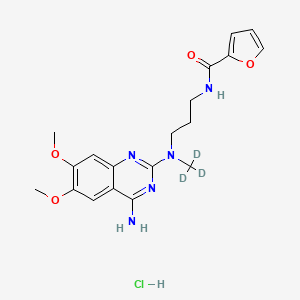
Mirtazapine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mirtazapine-d4 is a deuterated form of mirtazapine, an antidepressant drug. The deuterium atoms replace hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing the drug’s metabolism and distribution in the body. Mirtazapine itself is known for its noradrenergic and specific serotonergic antidepressant properties, making it effective in treating major depressive disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mirtazapine-d4 involves the incorporation of deuterium atoms into the mirtazapine molecule. One common method is the reduction of a ketone intermediate with a deuterium source. The process typically involves the following steps :
Starting Material: A carboxylic acid compound with a substantial enantiomeric excess.
Conversion: The carboxylic acid group is converted into a ketone group.
Reduction: The ketone compound is reduced using a deuterium source to form the deuterated hydroxy compound.
Final Reduction: The hydroxy compound is further reduced to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solvent-free phase inversion temperature methods are employed to produce lipid nanocapsules for targeted drug delivery .
Analyse Chemischer Reaktionen
Types of Reactions
Mirtazapine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Deuterium gas or deuterated reducing agents are used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction with deuterium sources results in deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Mirtazapine-d4 has several scientific research applications:
Chemistry: Used in studies to trace the metabolic pathways of mirtazapine.
Biology: Helps in understanding the drug’s interaction with biological systems.
Medicine: Used in pharmacokinetic studies to determine the drug’s distribution and metabolism.
Industry: Employed in the development of targeted drug delivery systems, such as lipid nanocapsules.
Wirkmechanismus
Mirtazapine-d4 exerts its effects by acting as an antagonist at central adrenergic and serotonergic receptors. It specifically targets the α2-adrenergic receptors and serotonin receptors (5-HT2 and 5-HT3), leading to increased release of norepinephrine and serotonin. This dual action enhances neurotransmission and alleviates symptoms of depression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mianserin: Another tetracyclic antidepressant with similar pharmacological properties.
Amitriptyline: A tricyclic antidepressant with a different mechanism but used for similar indications.
Nortriptyline: A metabolite of amitriptyline with similar effects.
Uniqueness
Mirtazapine-d4 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracing of the drug’s metabolism and distribution compared to non-deuterated analogs .
Eigenschaften
Molekularformel |
C17H19N3 |
|---|---|
Molekulargewicht |
269.38 g/mol |
IUPAC-Name |
3,3,4,4-tetradeuterio-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i9D2,10D2 |
InChI-Schlüssel |
RONZAEMNMFQXRA-YQUBHJMPSA-N |
Isomerische SMILES |
[2H]C1(C(N2C(CN1C)C3=CC=CC=C3CC4=C2N=CC=C4)([2H])[2H])[2H] |
Kanonische SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


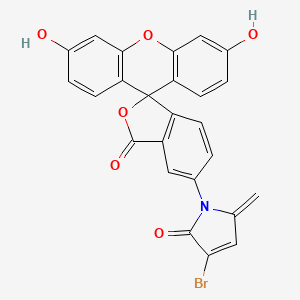
![(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B12419022.png)
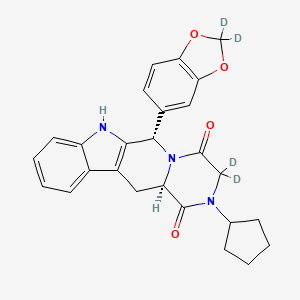
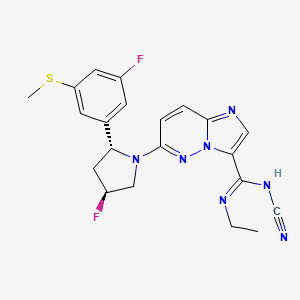
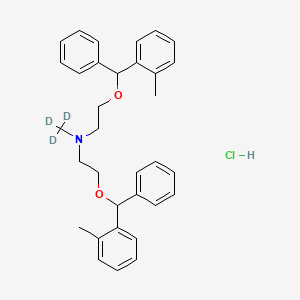
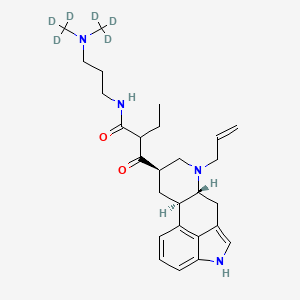

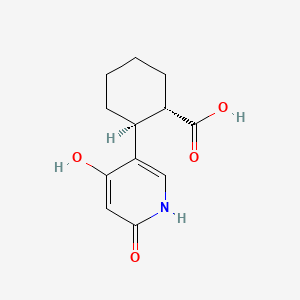
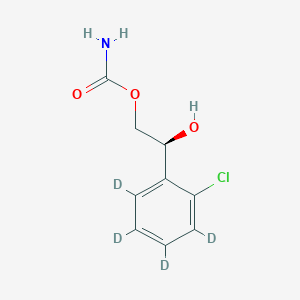

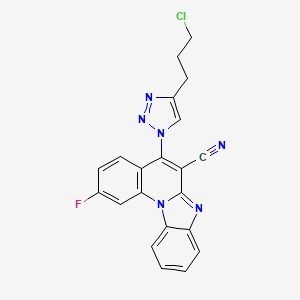

![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)
